

The YEATS Domain of MLLT1: A Critical Reader in Transcriptional Regulation and Disease

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The MLLT1 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To 1) gene, also known as ENL (Eleven-Nineteen Leukemia), encodes a critical component of the transcriptional machinery. At the heart of its function lies the highly conserved YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domain, an epigenetic reader module that recognizes and binds to acylated histone tails. This recognition is a pivotal event in the regulation of gene expression, and its dysregulation is a key driver in various cancers, including acute myeloid leukemia (AML) and Wilms' tumor. This guide provides a comprehensive overview of the MLLT1 YEATS domain, its structure, function, and role in disease, with a focus on quantitative data and experimental methodologies.

Structure and Function of the MLLT1 YEATS Domain

The YEATS domain of MLLT1 is a compact module of approximately 140 amino acids that adopts an immunoglobulin-like beta-sandwich fold.^[1] Its primary function is to act as a "reader" of post-translational modifications on histone proteins, specifically recognizing acetylated and, with even higher affinity, crotonylated lysine residues.^{[2][3]} This interaction is mediated by a shallow hydrophobic pocket on the surface of the YEATS domain, where the acyl-lysine side chain is accommodated.^{[4][5]} A key structural feature is a π - π - π stacking interaction between the acyl group and aromatic residues within the binding pocket, which contributes to the binding affinity and specificity.^[4]

The MLLT1 YEATS domain exhibits a preference for certain acylated lysine residues on the N-terminal tail of histone H3. While it can bind to acetylated H3 at lysine 9 (H3K9ac), H3K18ac, and H3K27ac, it shows a notably stronger affinity for crotonylated lysines.[2][6] This preferential binding to crotonylated histones, a mark associated with active gene transcription, suggests a specialized role for MLLT1 in regulating the expression of specific gene sets.[7]

Quantitative Analysis of MLLT1 YEATS Domain Interactions

The binding affinity of the MLLT1 YEATS domain for various acylated histone peptides has been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and AlphaScreen. The dissociation constant (K_d) is a measure of binding affinity, with lower values indicating stronger binding.

| Protein Domain | Ligand (Histone Peptide) | Binding Affinity (Kd) in μ M | Experimental Method |
|---|--------------------------|----------------------------------|--|
| MLLT1 (ENL) YEATS | H3K9ac | 60 | Isothermal Titration Calorimetry (ITC) |
| MLLT1 (ENL) YEATS (p.112_114PPV>L mutant) | H3K9ac | 107 | Isothermal Titration Calorimetry (ITC) |
| MLLT1 (ENL) YEATS | Inhibitor (SGC-iMLLT) | 0.129 | Isothermal Titration Calorimetry (ITC) |
| MLLT3 (AF9) YEATS | H3K9ac | 3.7 | Isothermal Titration Calorimetry (ITC) |
| MLLT3 (AF9) YEATS | H3K18ac | 11.0 | Isothermal Titration Calorimetry (ITC) |
| MLLT3 (AF9) YEATS | H3K27ac | 7.0 | Isothermal Titration Calorimetry (ITC) |
| MLLT3 (AF9) YEATS | H3K14ac | No Detectable Binding | Isothermal Titration Calorimetry (ITC) |
| MLLT3 (AF9) YEATS | Inhibitor (SGC-iMLLT) | 0.077 | Isothermal Titration Calorimetry (ITC) |

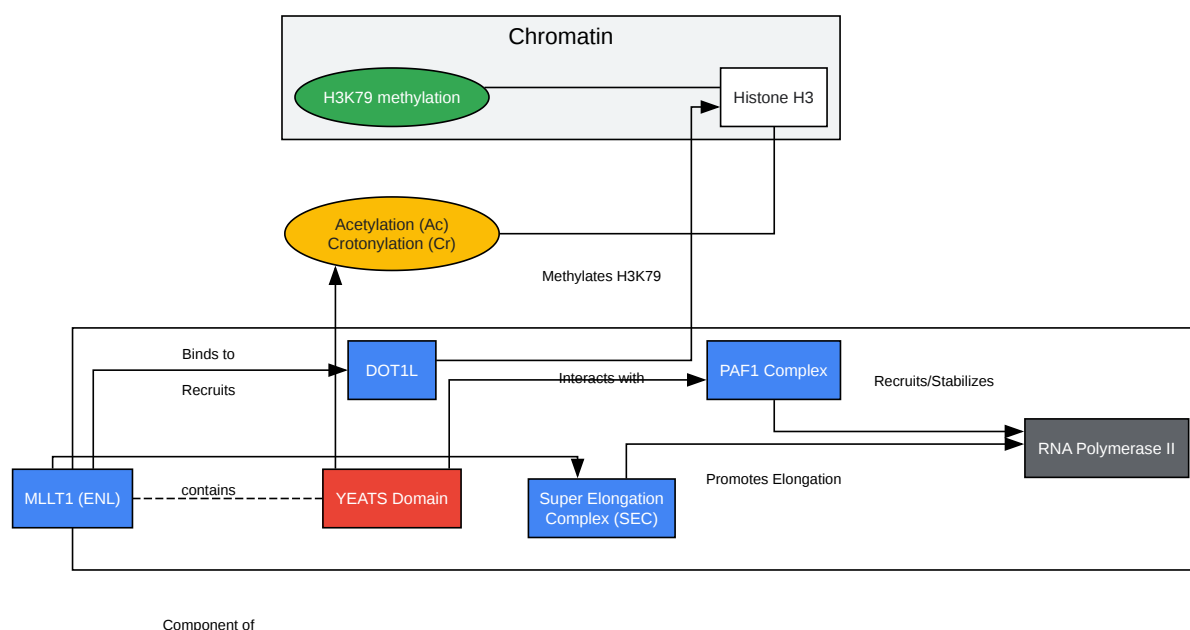
Role in Transcriptional Elongation and Chromatin Remodeling

The MLLT1 protein is a key component of the Super Elongation Complex (SEC), a multi-protein assembly that enhances the processivity of RNA Polymerase II (Pol II) and promotes transcriptional elongation.^{[8][9]} The YEATS domain of MLLT1 plays a crucial role in tethering the SEC to chromatin at actively transcribed genes by binding to acetylated and crotonylated histones.^{[2][10]}

Furthermore, the MLLT1 YEATS domain is involved in a network of protein-protein interactions that are critical for its function. It directly interacts with the PAF1 complex (PAF1c), another key

regulator of transcriptional elongation.[2][10] This interaction is thought to be essential for the recruitment and stabilization of the SEC at target gene promoters.

A critical function of MLLT1 is the recruitment of the histone methyltransferase DOT1L, which catalyzes the methylation of histone H3 at lysine 79 (H3K79me).[11][12] H3K79 methylation is a hallmark of active transcription. The interaction between MLLT1 and DOT1L is crucial for the proper deposition of this mark at MLLT1 target genes, thereby linking histone acylation "reading" by the YEATS domain to histone methylation "writing" by DOT1L.[13]



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MLLT1 YEATS domain signaling pathway.

Involvement in Disease: Leukemia and Wilms' Tumor

The critical role of the MLLT1 YEATS domain in transcriptional regulation makes it a key player in the development of certain cancers.

- **Mixed-Lineage Leukemia (MLL):** In a significant subset of acute leukemias, chromosomal translocations fuse the MLL gene with various partner genes, including MLLT1 (creating the MLL-ENL fusion protein).[14] The MLL-ENL fusion protein aberrantly recruits the transcriptional elongation machinery, including the SEC and DOT1L, to MLL target genes, such as the HOX genes.[11] This leads to their sustained overexpression, driving leukemogenesis. While the YEATS domain is sometimes lost in the fusion protein, wild-type MLLT1 and its YEATS domain are still often required for the proliferation of MLL-rearranged leukemia cells, making it an attractive therapeutic target.[9][15]
- **Wilms' Tumor:** Recurrent mutations in the MLLT1 YEATS domain have been identified in a clinically distinct subset of Wilms' tumors, a pediatric kidney cancer.[6] These mutations can alter the binding affinity of the YEATS domain for acetylated histones and lead to the dysregulation of key developmental genes, including MYC and HOX genes.[6]

Experimental Protocols and Methodologies

Studying the MLLT1 YEATS domain requires a combination of biochemical, biophysical, and cell-based assays. Below are overviews of key experimental protocols.

Recombinant Protein Expression and Purification

The MLLT1 YEATS domain is typically expressed in *E. coli* for in vitro studies.

Workflow for MLLT1 YEATS domain expression.

Key Considerations:

- **Vector Choice:** A vector with an N- or C-terminal affinity tag (e.g., 6xHis-tag) facilitates purification.

- **Induction Conditions:** Optimization of IPTG concentration, temperature, and induction time is crucial to maximize the yield of soluble protein.
- **Lysis Buffer:** The buffer should contain protease inhibitors to prevent degradation of the target protein.
- **Purification:** A multi-step purification strategy often yields protein of high purity suitable for structural and biophysical studies.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions in solution, including the dissociation constant (K_d), enthalpy (ΔH), and stoichiometry (n).

Methodology Overview:

- **Sample Preparation:** The purified MLLT1 YEATS domain and the synthetic acylated histone peptide are dialyzed extensively against the same buffer to minimize heats of dilution.
- **Titration:** A solution of the histone peptide (in the syringe) is titrated into a solution of the MLLT1 YEATS domain (in the sample cell) at a constant temperature.
- **Data Acquisition:** The heat change associated with each injection is measured.
- **Data Analysis:** The resulting data is fitted to a binding model to determine the thermodynamic parameters.

Critical Factors:

- **Buffer Matching:** Identical buffer composition for the protein and ligand is essential for accurate measurements.
- **Concentration Determination:** Precise concentration measurements of both protein and ligand are critical for accurate stoichiometry determination.
- **Controls:** Control experiments, such as titrating the ligand into buffer alone, are necessary to account for heats of dilution.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where MLLT1 is bound in cells.

Methodology Overview:

- **Cross-linking:** Cells are treated with formaldehyde to cross-link proteins to DNA.
- **Chromatin Preparation:** Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication or enzymatic digestion.
- **Immunoprecipitation:** The sheared chromatin is incubated with an antibody specific for MLLT1 to pull down MLLT1-bound chromatin fragments.
- **Reverse Cross-linking and DNA Purification:** The cross-links are reversed, and the associated DNA is purified.
- **Analysis:** The purified DNA can be analyzed by qPCR to quantify enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide profiling.

Key Considerations:

- **Antibody Specificity:** A highly specific and validated antibody is crucial for successful ChIP.
- **Chromatin Shearing:** Optimal shearing to fragments of 200-500 bp is important for good resolution.
- **Controls:** Appropriate negative (e.g., IgG) and positive controls are essential for data interpretation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify that a small molecule inhibitor binds to its target protein in a cellular environment.

Methodology Overview:

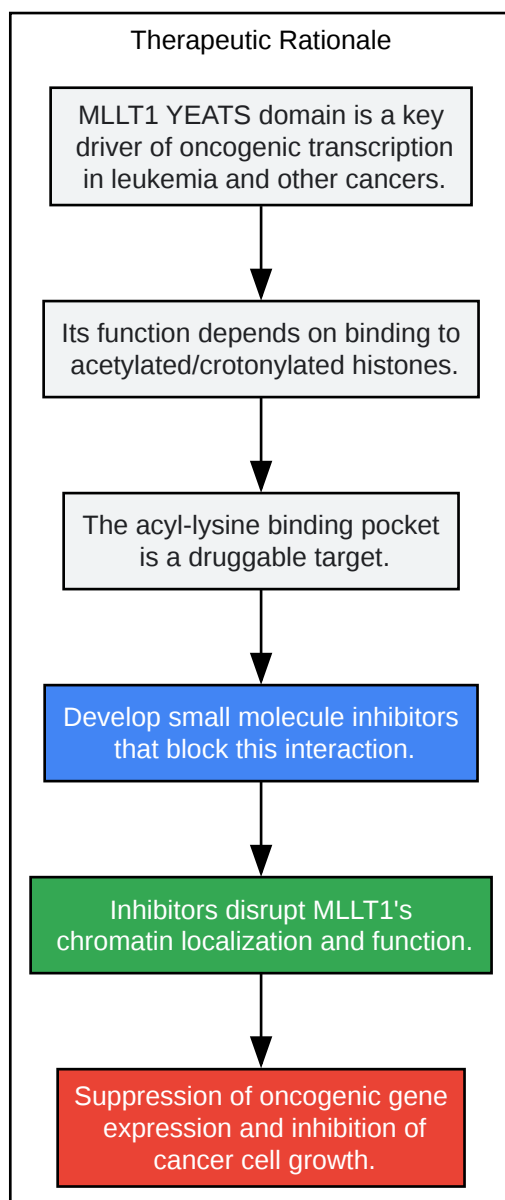
- **Cell Treatment:** Intact cells are treated with the inhibitor or a vehicle control.

- **Heating:** The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.
- **Lysis and Fractionation:** The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated fraction by centrifugation.
- **Detection:** The amount of soluble MLLT1 at each temperature is quantified, typically by Western blotting.

Principle: Binding of an inhibitor to MLLT1 stabilizes the protein, leading to a higher melting temperature. This is observed as more soluble MLLT1 remaining at higher temperatures in the inhibitor-treated cells compared to the control.

Therapeutic Targeting of the MLLT1 YEATS Domain

The critical role of the MLLT1 YEATS domain in driving oncogenic gene expression programs has made it an attractive target for therapeutic intervention. Small molecule inhibitors that bind to the acyl-lysine binding pocket of the YEATS domain and disrupt its interaction with histones have been developed.^{[4][16]} These inhibitors serve as valuable chemical probes to further elucidate the biological functions of MLLT1 and as potential starting points for the development of novel cancer therapies.^[4] The development of such inhibitors, exemplified by SGC-iMLLT, has demonstrated that targeting the reader function of the MLLT1 YEATS domain is a viable strategy to inhibit the growth of MLL-rearranged leukemias.^{[12][16]}



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Logic for targeting the MLLT1 YEATS domain.

Conclusion

The YEATS domain of MLLT1 is a multifaceted epigenetic reader that plays a central role in the regulation of gene transcription. Its ability to recognize acylated histone marks provides a direct link between the chromatin landscape and the transcriptional machinery. The critical involvement of the MLLT1 YEATS domain in the pathogenesis of leukemia and other cancers has established it as a high-priority target for drug discovery. A thorough understanding of its

structure, function, and interactions, supported by robust quantitative data and well-defined experimental approaches, is essential for the continued development of novel therapeutic strategies that target this key epigenetic regulator.

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